
(2-Fluoro-3-methylphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of acetaldehyde, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methylphenyl)acetaldehyde typically involves the introduction of the fluorine and methyl groups onto the phenyl ring followed by the formation of the acetaldehyde moiety. One common method is the Friedel-Crafts alkylation reaction, where a fluorobenzene derivative is alkylated with a methyl group using a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluorine and methyl groups in a controlled manner .
化学反応の分析
Types of Reactions: (2-Fluoro-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: (2-Fluoro-3-methylphenyl)acetic acid.
Reduction: (2-Fluoro-3-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Fluoro-3-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Fluoro-3-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
類似化合物との比較
- (2-Fluoro-4-methylphenyl)acetaldehyde
- (3-Fluoro-2-methylphenyl)acetaldehyde
- (2-Fluoro-5-methylphenyl)acetaldehyde
Comparison: (2-Fluoro-3-methylphenyl)acetaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The electronic and steric effects imparted by these substituents can lead to differences in reaction pathways and product distributions .
特性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
2-(2-fluoro-3-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,6H,5H2,1H3 |
InChIキー |
OIRORQTYJPXRSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


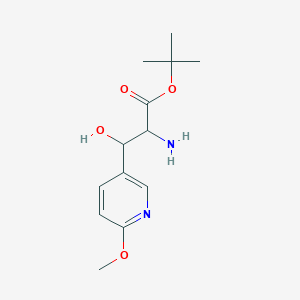
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)

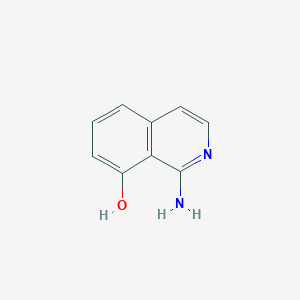

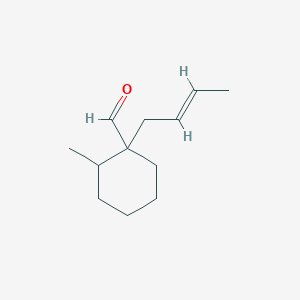
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
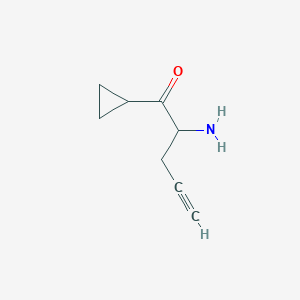
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

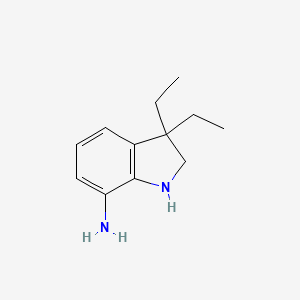
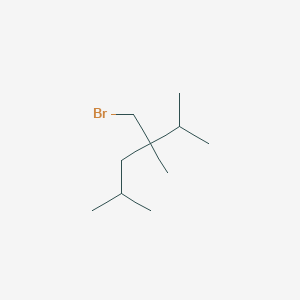
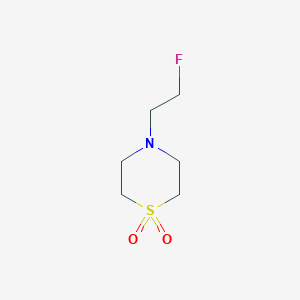
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
